

Peficitinib and Methotrexate Drug-Drug Interaction Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Peficitinib

Cat. No.: B8058424

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This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the drug-drug interaction (DDI) studies between **peficitinib** and methotrexate. The following frequently asked questions (FAQs) and troubleshooting guides are based on a phase I, open-label, single-sequence clinical trial (NCT01754805).^{[1][2]}

Frequently Asked Questions (FAQs)

Q1: Is there a significant pharmacokinetic drug-drug interaction between **peficitinib** and methotrexate?

No, clinical trial data indicates that there are no significant pharmacokinetic interactions between **peficitinib** and methotrexate.^{[2][3][4]} Co-administration of **peficitinib** did not meaningfully alter the pharmacokinetic parameters (AUC and C_{max}) of methotrexate, and conversely, methotrexate did not have a significant effect on the pharmacokinetics of **peficitinib**.

Q2: What is the established safety profile of co-administering **peficitinib** and methotrexate?

The co-administration of **peficitinib** and methotrexate was found to be well-tolerated in the clinical study. No new safety signals were identified when the two drugs were given together.

Troubleshooting Guide

Issue: Unexpected variations in pharmacokinetic results during in-house DDI studies.

- **Verify Experimental Protocol Adherence:** Ensure your experimental design aligns with the established clinical trial protocol. Key parameters to verify include dosing schedules, sample collection time points, and patient population characteristics.
- **Review Bioanalytical Methods:** The bioanalytical methods for quantifying **peficitinib** and methotrexate in plasma should be validated for accuracy and precision. The established method utilized high-performance liquid chromatography coupled with tandem mass spectrometric detection.
- **Patient Population Consistency:** The original study was conducted in patients with rheumatoid arthritis who were on a stable dose of methotrexate. Deviations in the patient population could potentially influence outcomes.

Experimental Protocols

Study Design: Phase I, Open-Label, Single-Sequence DDI Study

- **Participants:** Patients diagnosed with rheumatoid arthritis (RA) on a stable weekly dose of methotrexate (15-25 mg) for at least 28 days prior to the study.
- **Treatment Regimen:**
 - **Day 1:** Patients received their prescribed single morning dose of methotrexate alone.
 - **Days 3-9:** Patients received **peficitinib** 100 mg twice daily (morning of Day 3 to the morning of Day 9).
 - **Day 8:** Patients received their prescribed single morning dose of methotrexate co-administered with **peficitinib**.
- **Pharmacokinetic Sampling:**
 - **Methotrexate:** Serial blood samples were collected after dosing on Day 1 (methotrexate alone) and Day 8 (methotrexate with **peficitinib**).

- **Peficitinib**: Serial blood samples were collected after dosing on Day 7 (**peficitinib** alone) and Day 8 (**peficitinib** with methotrexate). Pre-dose (trough) concentrations of **peficitinib** were also measured on Days 3 through 8.

Data Presentation

Table 1: Pharmacokinetic Parameters of Methotrexate with and without Peficitinib

Parameter	Methotrexate Alone (Day 1)	Methotrexate + Peficitinib (Day 8)	Geometric Mean Ratio (Day 8 / Day 1) [90% CI]
AUCinf (ng·h/mL)	1350 (369)	1340 (371)	99.4 (91.1, 108.5)
Cmax (ng/mL)	141 (35.6)	143 (39.5)	101.3 (90.3, 113.6)

Data are presented as geometric mean (geometric %CV).

AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Cmax:

Maximum observed plasma concentration.

CI: Confidence Interval.

Table 2: Pharmacokinetic Parameters of Peficitinib with and without Methotrexate

Parameter	Peficitinib Alone (Day 7)	Peficitinib + Methotrexate (Day 8)	Geometric Mean Ratio (Day 8 / Day 7) [90% CI]
AUC12 (ng·h/mL)	2390 (32.8)	2390 (31.7)	100.0 (94.0, 106.3)
Cmax (ng/mL)	700 (37.2)	642 (36.0)	91.8 (78.2, 107.7)

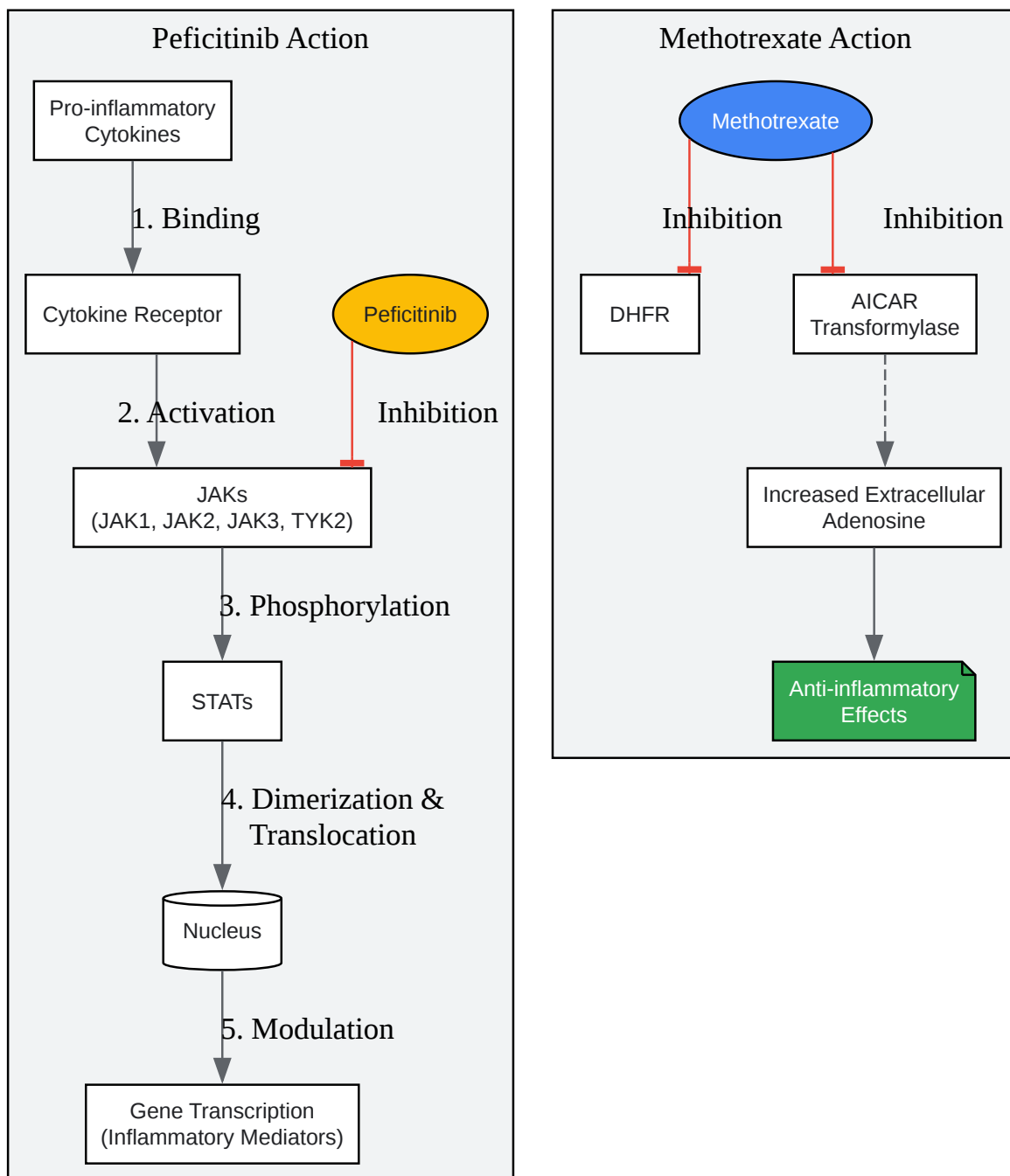
Data are presented as
geometric mean
(geometric %CV).

AUC12: Area under
the plasma
concentration-time
curve over a 12-hour
dosing interval. Cmax:
Maximum observed
plasma concentration.

CI: Confidence
Interval.

Visualizations

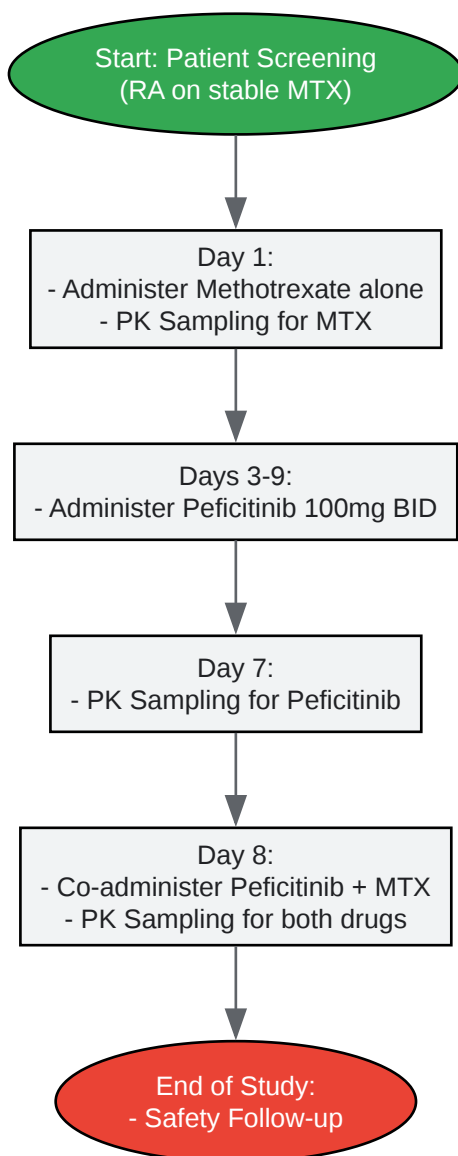
Signaling Pathways



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Caption: Combined signaling pathways of **Peficitinib** and Methotrexate.

Experimental Workflow



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Caption: Experimental workflow for the **Peficitinib**-Methotrexate DDI study.

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References

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- To cite this document: BenchChem. [Peficitinib and Methotrexate Drug-Drug Interaction Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8058424#peficitinib-drug-drug-interaction-studies-with-methotrexate]

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